molecular formula C10H10Br2O B13689091 2,2-dibromo-1-(2,5-dimethylphenyl)ethanone

2,2-dibromo-1-(2,5-dimethylphenyl)ethanone

Cat. No.: B13689091
M. Wt: 305.99 g/mol
InChI Key: RKCVVJZRKULADU-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(2,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O It is a brominated derivative of acetophenone, characterized by the presence of two bromine atoms and a 2,5-dimethylphenyl group attached to the ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibromo-1-(2,5-dimethylphenyl)ethanone typically involves the bromination of 1-(2,5-dimethylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and the use of industrial reactors to ensure efficient mixing and temperature control. The product is then purified through crystallization or distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(2,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dibromo-1-(2,5-dimethylphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dibromo-1-(2,5-dimethylphenyl)ethanone involves its interaction with nucleophiles due to the presence of electrophilic bromine atoms. These interactions can lead to the formation of various substituted products. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbonyl carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The 2,5-dimethyl substitution on the phenyl ring also contributes to its distinct properties compared to other brominated ethanones .

Properties

Molecular Formula

C10H10Br2O

Molecular Weight

305.99 g/mol

IUPAC Name

2,2-dibromo-1-(2,5-dimethylphenyl)ethanone

InChI

InChI=1S/C10H10Br2O/c1-6-3-4-7(2)8(5-6)9(13)10(11)12/h3-5,10H,1-2H3

InChI Key

RKCVVJZRKULADU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C(Br)Br

Origin of Product

United States

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